2-Thiophenecarboxylic acid
Overview
Description
2-Thiophenecarboxylic acid is an organic compound with the molecular formula C5H4O2S. It is one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . This compound is characterized by a thiophene ring substituted with a carboxyl group at the second position. It appears as a white to light brown crystalline powder and has a melting point of approximately 126-130°C .
Mechanism of Action
Target of Action
2-Thiophenecarboxylic acid, also known as Thiophene-2-carboxylic acid, is an organic compound that has been widely studied as a substrate in coupling reactions and olefinations . Its primary target is the Ullmann coupling reactions , where it acts as a catalyst in its copper (I) thiophene-2-carboxylate form .
Mode of Action
The compound interacts with its targets through a process known as double deprotonation . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative . This derivative is a precursor to many 5-substituted derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of 5-substituted derivatives . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of these derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to many 5-substituted derivatives . These derivatives can have various applications, depending on their specific structures and properties.
Biochemical Analysis
Biochemical Properties
While the precise mechanism of action for 2-Thiophenecarboxylic acid remains incompletely understood, it has been postulated to act as an enzyme inhibitor involved in drug and compound metabolism . Furthermore, there are suggestions that this compound could function as an agonist or antagonist for specific receptors, thereby influencing the activity of proteins responsible for cell function regulation .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may act as an enzyme inhibitor involved in drug and compound metabolism
Temporal Effects in Laboratory Settings
It is known that this compound has been used as a substrate in coupling reactions and olefinations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiophenecarboxylic acid can be synthesized through various methods. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . Another method includes the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .
Industrial Production Methods: In industrial settings, this compound can be produced by dissolving thiophene in halohydrocarbon and hydrobromic acid, cooling the solution, and then reacting it with pyridine perbromide hydrobromide. The resulting product is further processed through saponification, decarboxylation, and recrystallization to obtain the final compound .
Chemical Reactions Analysis
2-Thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into thiophene-2-methanol or other reduced forms.
Coupling Reactions: It is widely used as a substrate in coupling reactions, such as Ullmann coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper(I) thiophene-2-carboxylate .
Scientific Research Applications
2-Thiophenecarboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2-Thiophenecarboxylic acid can be compared with other similar compounds such as:
Thiophene-3-carboxylic acid: Similar in structure but with the carboxyl group at the third position.
Thiophene-2,5-dicarboxylic acid: Contains two carboxyl groups at the second and fifth positions.
2-Thiophenemethanol: A reduced form with a hydroxymethyl group at the second position.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Biological Activity
2-Thiophenecarboxylic acid, also known as thiophene-2-carboxylic acid, is an organic compound with the formula CHOS. It has garnered attention in various fields of biological research due to its diverse biological activities, particularly in plant growth inhibition and potential therapeutic applications.
- Molecular Weight : 128.149 g/mol
- CAS Number : 527-72-0
- IUPAC Name : Thiophene-2-carboxylic acid
Phytotoxicity and Growth Inhibition
Research indicates that this compound exhibits significant phytotoxic effects. A study demonstrated its ability to inhibit root growth in several plant species, including Lactuca sativa and Echinochloa utilis, at concentrations as low as 5.0 x 10 M. The compound showed varying degrees of inhibitory activity across different plant species, suggesting a broad-spectrum phytotoxic potential .
Table 1: Phytotoxic Effects of this compound
Plant Species | Inhibition Concentration (M) | Observed Effect |
---|---|---|
Lactuca sativa | 5.0 x 10 | Strong root growth inhibition |
Echinochloa utilis | 5.0 x 10 | Significant root growth reduction |
Sesamum indicum | Various | Moderate seed germination inhibition |
Therapeutic Potential
This compound is also noteworthy for its role in medicinal chemistry. It serves as a precursor for the synthesis of Raltitrexed, a drug used in cancer therapy. Raltitrexed is a thymidylate synthase inhibitor that interferes with DNA synthesis, making it effective against colorectal carcinoma and other cancers . Clinical studies have indicated that Raltitrexed may offer advantages over traditional chemotherapeutics like fluorouracil, particularly in terms of reduced side effects .
Case Study: Raltitrexed Efficacy
A clinical trial involving patients with metastatic colorectal cancer showed that Raltitrexed treatment resulted in comparable efficacy to fluorouracil while exhibiting a more favorable side effect profile. Patients reported fewer incidences of gastrointestinal distress and hematological toxicity, which are common with conventional therapies .
Antiviral Activity
Recent investigations have identified derivatives of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrated significant antiviral activity by inhibiting HCV subgenomic RNA replication in laboratory settings . This finding opens avenues for developing new antiviral agents targeting HCV.
Anti-Tuberculosis Studies
Another area of interest is the synthesis of this compound hydrazide derivatives, which have shown potential anti-tuberculosis activity. Studies indicated that these derivatives could enhance the efficacy of established anti-TB drugs when used in combination therapies, potentially addressing drug resistance issues .
Table 2: Summary of Biological Activities
Activity Type | Compound/Derivative | Observed Effect |
---|---|---|
Phytotoxicity | This compound | Inhibits growth in multiple plants |
Antiviral | Thiophene-2-carboxylic acid derivatives | Inhibits HCV NS5B polymerase |
Anti-cancer | Raltitrexed (derived from I) | Effective against colorectal cancer |
Anti-tuberculosis | Hydrazide derivatives | Enhanced efficacy against TB |
Properties
IUPAC Name |
thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERYCTSHXKAMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25112-68-9 (hydrochloride salt) | |
Record name | 2-Thiophenecarboxylic acid | |
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DSSTOX Substance ID |
DTXSID2060177 | |
Record name | 2-Thiophenecarboxylic acid | |
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Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
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Vapor Pressure |
0.0078 [mmHg] | |
Record name | 2-Thiophenecarboxylic acid | |
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CAS No. |
527-72-0 | |
Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-Thiophenecarboxylic acid | |
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Record name | 2-thenoic acid | |
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Record name | 2-THIOPHENECARBOXYLIC ACID | |
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Retrosynthesis Analysis
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